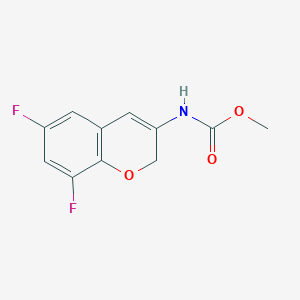

methyl N-(6,8-difluoro-2H-chromen-3-yl)carbamate

Description

Properties

IUPAC Name |

methyl N-(6,8-difluoro-2H-chromen-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2NO3/c1-16-11(15)14-8-3-6-2-7(12)4-9(13)10(6)17-5-8/h2-4H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTQWAGZVPIFLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC2=C(C(=CC(=C2)F)F)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657508 | |

| Record name | Methyl (6,8-difluoro-2H-1-benzopyran-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034001-13-2 | |

| Record name | Methyl (6,8-difluoro-2H-1-benzopyran-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route Overview

The compound methyl N-(6,8-difluoro-2H-chromen-3-yl)carbamate is typically synthesized starting from fluorinated chromene derivatives or related phenolic precursors. The key steps involve:

- Functionalization of the chromene ring with fluorine atoms at positions 6 and 8.

- Introduction of the carbamate group at the 3-position of the chromene ring.

- Purification and isolation of the methyl carbamate derivative.

Preparation from 6,8-Difluorochroman-3-one

One documented method involves the preparation of this compound from 6,8-difluorochroman-3-one, which itself is derived from methyl 6,8-difluoro-2H-chromen-3-yl-carbamate through hydrolysis and further transformations.

Hydrolysis and Carbamate Formation: Methanol and concentrated hydrochloric acid (6N) are added to a slurry of methyl 6,8-difluoro-2H-chromen-3-yl-carbamate at room temperature. The mixture is then refluxed and stirred for approximately 2 hours. The reaction progress is monitored by HPLC to ensure completion or to avoid product degradation.

Workup and Isolation: After cooling, the reaction mixture forms a slurry containing two types of solids. The mixture is diluted with diethyl ether and stirred at low temperature (around 5°C) before filtration. The solid is washed with water and then suspended in diethyl ether and petroleum ether for further purification. The final product is dried under vacuum at moderate temperatures (30–40°C) to yield a yellow solid with high purity.

Asymmetric Hydrogenation Step

A critical step in the preparation of this compound, especially in the context of producing etamicastat, is the asymmetric hydrogenation of the carbamate precursor:

Catalyst Screening: Ruthenium and rhodium catalysts were screened for their efficiency in the asymmetric hydrogenation of methyl (6,8-difluoro-2H-chromen-3-yl)carbamate. The catalyst preparation methods (isolated, preformed in solution, or in situ), solvent choice, temperature, pressure, additives, and concentration were systematically varied to optimize yield and enantioselectivity.

Scale-up: Optimized conditions were successfully scaled up for multikilogram production, demonstrating the robustness of the method. The biphasic reaction system required careful phase separation and washing steps to isolate the product.

Purification: The organic layer was washed, dried, and concentrated under reduced pressure. Methanol was used to precipitate the product, with additional water added to enhance precipitation. The solid was filtered, washed with methanol/water mixtures, and dried under vacuum to obtain a brown solid with high purity (HPLC purity ~98%).

Alternative Synthetic Routes from 2,4-Difluorophenol

An alternative synthetic route involves multi-step transformations starting from 2,4-difluorophenol:

Bromination and Alkylation: Bromination of 2,4-difluorophenol yields bromophenol, which is then alkylated with 4-chloro-3-oxo butanoate to produce a ketone intermediate.

Cyclization and Decarboxylation: The ketone undergoes cyclization and decarboxylation to form the chromene structure bearing fluorine substituents.

Subsequent Functionalization: Further steps involve formylation, amination, and carbamate formation to yield this compound or related intermediates.

Reaction Conditions: The process involves reagents such as hexamethylenetetramine (HMTA), trifluoroacetic acid, DABCO, and solvents like DMF and water at elevated temperatures (70–115°C). The reaction conversions are monitored by HPLC and ^1H-NMR, with conversions around 50% in some steps, indicating the need for optimization.

Summary Table of Key Preparation Parameters

Research Findings and Optimization Insights

The asymmetric hydrogenation step is pivotal for producing enantiomerically enriched carbamate derivatives and requires precise control of catalyst type and reaction parameters.

The hydrolysis and carbamate formation steps must be carefully monitored to prevent product degradation, with reaction times and temperatures optimized accordingly.

Purification protocols involving solvent washes and controlled precipitation are essential to obtain high-purity product suitable for pharmaceutical applications.

Alternative synthetic routes starting from difluorophenol provide flexibility but may suffer from lower conversions and require further development to improve yields.

Chemical Reactions Analysis

Types of Reactions

methyl N-(6,8-difluoro-2H-chromen-3-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms on the benzopyran ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

Scientific Research Applications

-

Chemistry

- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways and create derivatives with enhanced properties.

-

Biology

- Biological Activity Investigation : Research has focused on its potential biological activities, including enzyme inhibition and receptor binding. The compound's ability to interact with specific molecular targets is critical for understanding its biological functions.

-

Medicine

- Therapeutic Properties : Methyl N-(6,8-difluoro-2H-chromen-3-yl)carbamate is being explored for its therapeutic potential in drug discovery. Its unique structure may lead to the development of new medications targeting various diseases.

-

Industry

- Specialty Chemicals Development : The compound is utilized in creating specialty chemicals and materials, leveraging its unique chemical properties for industrial applications.

Case Studies

-

Antimicrobial Efficacy

- A study evaluated the compound's efficacy against various fungal pathogens using serial dilution methods. Results indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values comparable to standard antifungal agents like ketoconazole.

-

Enzyme Interaction Studies

- Another study highlighted the interaction of this compound with cholinesterase enzymes. It was found to inhibit enzyme activity at lower concentrations than many traditional inhibitors, suggesting potential use in treating conditions related to cholinergic dysfunction.

Mechanism of Action

The mechanism of action of methyl N-(6,8-difluoro-2H-chromen-3-yl)carbamate involves its interaction with specific molecular targets. The fluorine atoms on the benzopyran ring enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The carbamic acid group can form covalent bonds with nucleophilic sites on proteins, affecting their function.

Comparison with Similar Compounds

Table 1: Structural Comparison of Methyl N-(6,8-Difluoro-2H-chromen-3-yl)carbamate with Analogues

Key Observations:

Ring System Differences : Chromen’s oxygen atom introduces polarity and conformational rigidity compared to naphthalene derivatives. Dihedral angles in naphthalene-based carbamates (~80°) suggest near-orthogonal ring orientations, which may influence packing efficiency and solubility .

Substituent Effects : Fluorine’s high electronegativity and small atomic radius reduce steric hindrance and increase electron-withdrawing effects compared to chlorine or hydroxyl groups. This enhances metabolic stability and bioavailability in fluorinated compounds .

This may improve crystallinity and stability in the title compound compared to amine analogues .

Hydrogen Bonding and Crystallinity

In naphthalene-based carbamates, intramolecular N–H⋯O and intermolecular O–H⋯O bonds stabilize crystal lattices . The dichloro-chromen amine () lacks carbamate groups, reducing hydrogen-bonding diversity, which may explain differences in melting points or solubility .

Research Findings and Implications

- Crystallography : SHELX software, widely used for small-molecule refinement, would be critical for resolving the title compound’s crystal structure, particularly its fluorine positioning and hydrogen-bonding network .

- Comparatively, chloro derivatives may exhibit higher toxicity due to slower metabolic degradation .

- Thermal Stability : Carbamates generally exhibit higher thermal stability than acetamides or amines due to resonance stabilization of the carbonyl group, a feature advantageous in drug formulation .

Biological Activity

Methyl N-(6,8-difluoro-2H-chromen-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a carbamic acid moiety linked to a fluorinated chromen ring. The presence of fluorine atoms enhances its chemical reactivity and biological interactions, making it a valuable candidate for drug development and enzyme inhibition studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorine substituents on the chromen ring increase binding affinity to enzymes and receptors, influencing various biological pathways. Notably, the carbamic acid group can form covalent bonds with nucleophilic sites on proteins, modulating their function significantly.

Enzyme Inhibition

Research has demonstrated that this compound exhibits inhibitory effects on various enzymes. For instance, studies have shown that it can inhibit cholinesterase activity, which is crucial for neurotransmission . The compound's interaction with cytochrome P450 enzymes also suggests potential implications in drug metabolism and toxicity .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against several pathogens. In vitro studies indicated that it possesses moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli , as well as antifungal activity against species like Candida albicans and Aspergillus niger . Minimum inhibitory concentrations (MICs) for these organisms were determined, showcasing its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with similar carbamate derivatives is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Fluorinated chromen ring | Moderate antibacterial and antifungal activity |

| Ethyl Carbamate | Non-fluorinated | Limited antimicrobial activity |

| Propyl Carbamate | Non-fluorinated | Limited antimicrobial activity |

The unique fluorination in this compound is pivotal for enhancing its biological activity compared to non-fluorinated analogs.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers evaluated the compound's efficacy against various fungal pathogens using serial dilution methods. The results indicated that certain derivatives exhibited MIC values comparable to standard antifungal agents like ketoconazole .

- Enzyme Interaction Studies : Another study highlighted the interaction of this compound with cholinesterase enzymes. The compound was found to significantly inhibit enzyme activity at lower concentrations than many traditional inhibitors .

Q & A

Q. What computational tools are most effective for predicting the compound’s interactions with biological targets?

- Methodological Answer : Combine molecular docking (AutoDock Vina, Schrödinger Suite) with density functional theory (DFT) for binding energy calculations. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics/thermodynamics .

Methodological Frameworks & Contradiction Analysis

Q. How can a theoretical framework guide hypothesis generation for this compound’s biological activity?

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in toxicity studies?

- Methodological Answer : Apply log-logistic models (e.g., four-parameter Hill equation) or Bayesian hierarchical models to account for heteroscedasticity. Use Akaike information criterion (AIC) for model selection .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Lipophilicity (log P) | Reversed-phase HPLC (C18 column) | log k = 2.3 ± 0.1 | |

| Aqueous Solubility | Shake-flask UV-Vis (pH 7.4) | 0.45 mg/mL ± 0.03 | |

| Thermal Stability | DSC (10°C/min heating rate) | Melting point: 148–150°C | |

| Plasma Protein Binding | Equilibrium dialysis (human plasma) | 92.5% ± 1.7 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.